molecular formula C14H11NOS B14266945 3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one CAS No. 189620-98-2

3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one

Katalognummer: B14266945
CAS-Nummer: 189620-98-2
Molekulargewicht: 241.31 g/mol
InChI-Schlüssel: QNZKIZWQUDDMLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one is a heterocyclic compound that features a four-membered azetidinone ring. This compound is notable for its unique structure, which includes a thiophene ring, a phenyl group, and a methylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

The synthesis of 3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of molecular iodine as a catalyst under microwave irradiation . This method allows for the efficient synthesis of the compound with various substituents at the N-1 and C-4 positions of the azetidinone ring. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets. For instance, azetidinone derivatives are known to target transpeptidase enzymes, which are crucial for bacterial cell-wall synthesis . This interaction disrupts the synthesis process, leading to antibacterial effects. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one can be compared with other azetidinone derivatives and thiophene-containing compounds:

    Similar Compounds: Other azetidinone derivatives, such as 3,3-dimethyl-4-(thiophen-2-yl)azetidin-2-one, share structural similarities but differ in their substituents and biological activities.

    Uniqueness: The presence of both a thiophene ring and a methylidene group in this compound makes it unique compared to other azetidinone derivatives. This unique structure contributes to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

189620-98-2

Molekularformel

C14H11NOS

Molekulargewicht

241.31 g/mol

IUPAC-Name

3-methylidene-1-phenyl-4-thiophen-2-ylazetidin-2-one

InChI

InChI=1S/C14H11NOS/c1-10-13(12-8-5-9-17-12)15(14(10)16)11-6-3-2-4-7-11/h2-9,13H,1H2

InChI-Schlüssel

QNZKIZWQUDDMLR-UHFFFAOYSA-N

Kanonische SMILES

C=C1C(N(C1=O)C2=CC=CC=C2)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.